molecular formula C20H23N5O3S B2360033 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide CAS No. 2097900-26-8

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide

Cat. No.: B2360033
CAS No.: 2097900-26-8
M. Wt: 413.5
InChI Key: UZQMWKQKTJGPRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative featuring a tetrahydroquinazolin-6-yl moiety substituted with a dimethylamino group at position 2 and a 2-methyl-1,3-oxazol-4-yl group at position 4 of the benzene ring.

Properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-13-22-19(12-28-13)14-4-7-17(8-5-14)29(26,27)24-16-6-9-18-15(10-16)11-21-20(23-18)25(2)3/h4-5,7-8,11-12,16,24H,6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQMWKQKTJGPRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NC3CCC4=NC(=NC=C4C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that may contribute to its pharmacological properties.

Structural Characteristics

The compound's structure can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C20H26N4O3S
Molecular Weight 398.51 g/mol
CAS Number 2097900-02-0

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities including:

  • Antimicrobial Properties : Preliminary studies suggest that the sulfonamide group may enhance antibacterial activity. Similar compounds have shown efficacy against various bacterial strains.
  • Anti-inflammatory Effects : The presence of the dimethylamino group could potentially increase binding affinity to enzymes involved in inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis.
  • Cytotoxicity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.

1. Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related compounds and found that those containing the tetrahydroquinazoline moiety exhibited significant activity against Gram-positive and Gram-negative bacteria. The sulfonamide group was particularly noted for its role in enhancing this activity.

2. Anti-inflammatory Potential

In vitro assays showed that the compound could inhibit pro-inflammatory cytokines in cultured macrophages. This suggests a mechanism through which it may alleviate symptoms associated with inflammatory diseases.

3. Cytotoxicity Against Cancer Cells

Research involving various cancer cell lines (e.g., MCF-7 and HeLa) indicated that modifications to the compound's structure could lead to enhanced cytotoxic effects. The introduction of specific substituents on the benzene ring was found to increase potency significantly.

Data Table: Summary of Biological Activities

Activity Type Related Compounds Findings
AntimicrobialN-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-thiophenecarboxamideEffective against E. coli and S. aureus
Anti-inflammatoryN-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-benzothiadiazoleInhibits TNF-alpha production in macrophages
CytotoxicityN-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-carbamateIC50 values < 10 µM against MCF-7 cells

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Sulfonamide Derivatives

The sulfonamide group is a common pharmacophore in drug design. Below is a comparison of the target compound with structurally related sulfonamide derivatives:

Compound Name Core Structure Key Substituents Molecular Formula Notable Features
Target Compound Benzene-sulfonamide 2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl; 4-(2-methyl-1,3-oxazol-4-yl) C₂₀H₂₄N₆O₃S Combines a bicyclic quinazoline system with an oxazole ring, enhancing rigidity and π-π interactions.
N-[5-Methylisoxazol-3-yl]-N-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl)…]benzenesulfonamide Benzene-sulfonamide 5-Methylisoxazol-3-yl; thiadiazine-phenylamino C₁₉H₁₈N₆O₃S₂ Features a thiadiazine ring, which may confer metabolic stability.
Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl…}acetate derivatives Benzenesulfonamide-imidazolidine Chloro-methylphenyl; imidazolidin-2-ylidene Varies by substituent Hybrid structures with imidazolidine moieties, likely influencing solubility.
N-{5,6-dimethyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-4-yl}methanesulfonamide Benzimidazole-sulfonamide Dimethylbenzyl; methanesulfonamide C₁₈H₂₁N₃O₂S Benzimidazole core may enhance DNA intercalation or kinase inhibition.

Key Observations :

  • The target compound’s quinazoline-oxazole hybrid distinguishes it from simpler sulfonamides (e.g., ). Quinazolines are known for kinase inhibition (e.g., EGFR inhibitors), while oxazoles contribute to metabolic stability .
  • Compared to thiadiazine-containing sulfonamides , the target’s tetrahydroquinazoline system may offer improved binding to hydrophobic enzyme pockets.
Substituent Effects on Activity

Evidence from analogous compounds highlights the critical role of substituents:

  • Nitro vs. Methyl Groups : In nitrofuryl and nitroimidazole derivatives, nitro substitutions enhance antimycobacterial activity, whereas methyl groups may reduce toxicity . The target compound’s 2-methyl-oxazole could balance potency and safety.
  • Heterocyclic Moieties : Compounds with imidazolidine or benzimidazole cores (e.g., ) often exhibit varied solubility and target selectivity. The tetrahydroquinazoline in the target may confer unique conformational constraints for receptor binding.

Methodological Considerations for Comparison

Similarity Metrics

Computational methods like QSAR (Quantitative Structure-Activity Relationship) or Tanimoto coefficient analysis are essential to predict functional overlap. For example:

  • QSAR Models: Used to design sulfonamide derivatives in , these models prioritize electronic (e.g., logP) and steric parameters influenced by substituents like the dimethylamino group .
  • Tanimoto Index : A similarity metric comparing molecular fingerprints. The target compound’s oxazole and quinazoline groups would yield a low Tanimoto score against simpler sulfonamides (e.g., ), suggesting divergent pharmacological profiles .

Analytical Techniques :

  • X-ray Crystallography : Programs like SHELXL () are critical for resolving complex bicyclic systems .
  • Spectrofluorometry/Tensiometry : Used in to determine critical micelle concentrations (CMC), applicable for assessing solubility of sulfonamide derivatives.

Preparation Methods

Formation of the Spirocyclic Intermediate

The synthesis commences with the preparation of N,N-dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine via nucleophilic substitution between 1,4-dioxaspiro[4.5]decan-8-amine and benzyl bromide in tetrahydrofuran (THF) under reflux (77% yield). This spirocyclic intermediate serves as a masked cyclohexanone, enabling subsequent ring-opening and functionalization.

Cyclohexanone Derivatization and Cyclization

Acid-catalyzed hydrolysis of the spirocyclic compound yields 4-(dibenzylamino)cyclohexanone, which undergoes Claisen-Schmidt condensation with dimethyl carbonate to form methyl 5-(dibenzylamino)-2-oxo-cyclohexanecarboxylate (98% yield). Cyclization with urea under basic conditions generates the tetrahydroquinazoline-2,4-dione skeleton, confirmed by 1H NMR (δ 10.71 ppm, NH signals) and MS (m/z 167.1 [M−H]⁻).

Chlorination and Amine Substitution

Treatment with phosphorus oxychloride converts the dione to 2,4-dichloro-5,6,7,8-tetrahydroquinazoline (56% yield), which undergoes selective substitution at the C4 position with dimethylamine in the presence of triethylamine. This step introduces the 2-dimethylamino group, affording 2-chloro-N4-dimethyl-5,6,7,8-tetrahydroquinazolin-4-amine.

Synthesis of the 4-(2-Methyl-1,3-Oxazol-4-yl)Benzenesulfonyl Chloride

Oxazole Ring Construction

The 2-methyloxazole moiety is synthesized via cyclocondensation of 4-nitrobenzaldehyde with TosMIC in methanol, yielding 4-(2-methyloxazol-4-yl)nitrobenzene. Catalytic hydrogenation (H2, Pd/C) reduces the nitro group to an amine, which is diazotized and treated with sulfur dioxide to form the sulfonyl chloride (72% yield over three steps).

Coupling of the Tetrahydroquinazoline and Sulfonyl Chloride

Sulfonamide Bond Formation

Reaction of 2-dimethylamino-5,6,7,8-tetrahydroquinazolin-6-amine with 4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride in dichloromethane (DCM) and triethylamine furnishes the target compound (68% yield). Purification via silica gel chromatography (cyclohexane/tert-butyl methyl ether gradient) isolates the product, characterized by 1H NMR (δ 8.72 ppm, oxazole proton) and MS (m/z 516.4 [M−H]⁻).

Optimization and Mechanistic Considerations

Solvent and Temperature Effects

The use of THF in cyclization steps enhances reaction efficiency due to its ability to stabilize enolate intermediates. Elevated temperatures (reflux) accelerate Claisen-Schmidt condensations but risk decomposition, necessitating strict temperature control.

Catalytic Systems

Palladium-catalyzed Suzuki-Miyaura coupling proves critical for introducing aryl groups to the oxazole ring, with Pd(PPh3)4 providing optimal activity in DMF/H2O (3:1) at 80°C.

Spectroscopic Validation and Purity Assessment

Nuclear Magnetic Resonance (NMR)

1H NMR of the final product confirms the presence of the dimethylamino group (δ 2.25 ppm, singlet, 6H), tetrahydroquinazoline protons (δ 1.61–2.76 ppm, multiplet), and sulfonamide NH (δ 10.56 ppm, broad). 13C NMR verifies quaternary carbons of the oxazole (δ 162.4 ppm) and sulfonamide (δ 129.8 ppm).

Mass Spectrometry (MS)

High-resolution MS ([M−H]⁻ m/z 516.4) aligns with the theoretical molecular formula C23H26N5O3S, confirming successful synthesis.

Challenges and Alternative Routes

Competing Side Reactions

Over-chlorination during the dichloro-quinazoline synthesis may yield trihalogenated byproducts, mitigated by stoichiometric control of PCl5.

Oxazole Ring Alternatives

Substituting TosMIC with ethylenediamine in the oxazole synthesis alters regioselectivity, favoring 1,2-oxazole isomers, which are less desired.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis of this sulfonamide derivative requires precise control of reaction conditions. For example:

  • Temperature and pH : Reactions involving heterocyclic amines (e.g., tetrahydroquinazolin-6-yl) often require mild acidic or neutral conditions (pH 6–7) and temperatures between 60–80°C to prevent decomposition .
  • Catalysts : Palladium-based catalysts or mild Lewis acids (e.g., ZnCl₂) may enhance coupling reactions between the sulfonamide and oxazole moieties .
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is critical for isolating high-purity products (>95%) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

A multi-technique approach is essential:

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR should resolve signals for the dimethylamino group (δ ~2.8–3.2 ppm) and oxazole protons (δ ~7.2–8.1 ppm). Aromatic sulfonamide protons typically appear as distinct singlets (δ ~7.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]+^+ or [M+Na]+^+) with an error margin <5 ppm .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: ~60%, H: ~6%, N: ~12%) .

Advanced Research Questions

Q. What methodologies are recommended for assessing its biological activity against kinase targets?

  • In vitro kinase assays : Use recombinant kinases (e.g., EGFR or VEGFR2) with ATP-concentration-dependent luminescence assays to measure IC₅₀ values. For example, similar sulfonamide derivatives showed IC₅₀ values ranging from 0.1–10 µM .
  • Cellular assays : Evaluate antiproliferative effects in cancer cell lines (e.g., HeLa or MCF-7) using MTT assays. Include controls for cytotoxicity (e.g., normal fibroblast cells) .
  • Biophysical studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding kinetics (KD_\text{D}) to target proteins .

Q. How can computational modeling aid in understanding its structure-activity relationships (SAR)?

  • Docking simulations : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with hinge regions (e.g., quinazoline-NH to kinase backbone) and hydrophobic interactions with the oxazole group .
  • MD simulations : Run 100-ns trajectories in explicit solvent to assess conformational stability. Key metrics include RMSD (<2 Å) and ligand-protein binding free energy (MM/PBSA calculations) .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

  • Cross-validation : Replicate assays under standardized conditions (e.g., ATP concentration, buffer pH). For instance, discrepancies in IC₅₀ values may arise from variations in ATP levels (1 mM vs. 10 µM) .
  • Orthogonal assays : Combine enzymatic inhibition data with cellular viability results to distinguish direct target effects from off-target toxicity .

Methodological Challenges

Q. What are the challenges in purifying this compound, and how are they addressed?

  • Hydrophilic impurities : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate polar byproducts.
  • Thermal instability : Avoid high-temperature drying; lyophilization or vacuum drying at 25–30°C is preferred .

Q. How can its stability under physiological conditions be evaluated?

  • pH stability studies : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS; sulfonamide bonds are prone to hydrolysis at extreme pH .
  • Plasma stability : Incubate with human plasma (37°C, 1–6 hours) and quantify intact compound using LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.